Competitive Antagonism vs. Non-Competitive Antagonism: A-317491 vs. AF-353
A-317491 acts as a competitive antagonist at P2X3 and P2X2/3 receptors, whereas AF-353 inhibits receptor activation by ATP in a non-competitive manner [1]. This mechanistic distinction was confirmed through competition binding and intracellular calcium flux experiments. Competitive antagonism (A-317491) results in a rightward shift of the agonist concentration-response curve without reducing the maximal response, while non-competitive antagonism (AF-353) reduces the maximal achievable response [2].
| Evidence Dimension | Mechanism of antagonism |
|---|---|
| Target Compound Data | Competitive antagonist |
| Comparator Or Baseline | AF-353: Non-competitive antagonist |
| Quantified Difference | Qualitative mechanistic difference |
| Conditions | Radioligand binding and intracellular calcium flux assays |
Why This Matters
The choice of competitive vs. non-competitive antagonist is critical for experimental design, as they yield fundamentally different concentration-response relationships and cannot be directly substituted without altering the interpretation of agonist potency.
- [1] Gever JR, et al. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist. Br J Pharmacol. 2010;160(6):1387-1398. View Source
- [2] Jarvis MF, et al. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. Proc Natl Acad Sci U S A. 2002;99(26):17179-17184. View Source
